molecular formula C6H7N3S B2907787 4-isothiocyanato-1,5-dimethyl-1H-pyrazole CAS No. 1001500-56-6

4-isothiocyanato-1,5-dimethyl-1H-pyrazole

Cat. No.: B2907787
CAS No.: 1001500-56-6
M. Wt: 153.2
InChI Key: HZQTZVZRYBOOJW-UHFFFAOYSA-N
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Description

4-Isothiocyanato-1,5-dimethyl-1H-pyrazole (CAS: Not Assigned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isothiocyanato-1,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-5-6(7-4-10)3-8-9(5)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQTZVZRYBOOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 4 Isothiocyanato 1,5 Dimethyl 1h Pyrazole and Analogous Pyrazole Isothiocyanates

General Synthetic Approaches to Pyrazole-Based Isothiocyanates

The construction of the pyrazole (B372694) isothiocyanate framework can be achieved through several overarching strategies. These include conventional multi-step sequences starting from pre-functionalized pyrazoles, efficient one-pot multi-component reactions that build the heterocyclic core and incorporate the isothiocyanate precursor simultaneously, and modern environmentally benign methods that reduce waste and energy consumption.

Conventional methods remain a cornerstone for the synthesis of isothiocyanates from their corresponding primary amine precursors. The most established routes involve the use of thiocarbonyl transfer reagents like thiophosgene (B130339) (CSCl₂) or carbon disulfide (CS₂). chemrxiv.orgmdpi.com While effective, these methods often require handling highly toxic and volatile reagents. mdpi.com

A typical reaction sequence involves the treatment of an aminopyrazole with carbon disulfide in the presence of a base (like ammonia (B1221849) or an organic amine) to form an intermediate dithiocarbamate (B8719985) salt. Subsequent treatment of this salt with a dehydrating agent or an electrophile that facilitates elimination, such as a chloroformate or a heavy metal salt, yields the target isothiocyanate. Another approach involves the reaction of aminopyrazoles with ethoxycarbonyl isothiocyanate, which leads to the formation of thiourea (B124793) derivatives. nih.gov These intermediates can then be subjected to conditions that induce cyclization or cleavage to potentially yield the desired isothiocyanate, although this is often used to form fused heterocyclic systems. nih.gov

The general applicability of these methods allows for the conversion of various aminopyrazole isomers, provided the amino group is accessible and does not participate in prohibitive side reactions.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical pathway to complex molecules like functionalized pyrazoles in a single synthetic operation. tandfonline.commdpi.com Several MCR strategies can be adapted for the synthesis of pyrazole isothiocyanates or their immediate precursors.

One such strategy involves a three-component reaction utilizing hydrazine (B178648), an isothiocyanate, and a 1,3-dicarbonyl compound. tandfonline.com In this process, the hydrazine first reacts with the isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate then condenses with the 1,3-dicarbonyl compound to construct the pyrazole ring. tandfonline.com While this method typically yields aminopyrazole derivatives where the amino group originates from the isothiocyanate nitrogen, it highlights the use of isothiocyanates as key building blocks in pyrazole synthesis. tandfonline.com

Another versatile one-pot, three-step synthesis involves the reaction of an active methylene (B1212753) reagent, an isothiocyanate (such as phenylisothiocyanate), and a substituted hydrazine. nih.gov This sequence proceeds through the formation of a thioamide, in-situ S-methylation to a N,S-thioketal intermediate, and subsequent condensation with hydrazine to form the final substituted aminopyrazole. nih.gov The resulting aminopyrazole can then be converted to the corresponding isothiocyanate in a subsequent step. The power of MCRs lies in their ability to rapidly generate diverse libraries of substituted pyrazoles from readily available starting materials. mdpi.comnih.gov

Table 1: Examples of Multi-Component Reactions in Pyrazole Synthesis

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct TypeReference
Hydrazine hydratePhenyl isothiocyanateEthyl acetoacetateI₂, Ethanol (B145695), 60°CMulti-substituted 3-aminopyrazole tandfonline.com
Active Methylene ReagentPhenylisothiocyanateMethyl Hydrazine1. Base 2. MeI 3. HeatTetra-substituted Phenylaminopyrazole nih.gov
Aromatic AldehydeMalononitrileHydrazine HydratePiperidine, Water, RTPyrano[2,3-c]pyrazole mdpi.com

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable methods for pyrazole synthesis. researchgate.netnih.gov These approaches include the use of microwave irradiation, ultrasound assistance, and solvent-free or catalyst-free conditions to minimize environmental impact. rsc.orgresearchgate.netrsc.org

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields in pyrazole formation compared to conventional heating. rsc.org Similarly, ultrasound irradiation has been employed to promote one-pot, multi-component syntheses of pyrazole derivatives in aqueous media, often without the need for a catalyst. researchgate.net

Catalyst-free methods are particularly attractive from an environmental and economic standpoint. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed simply upon heating under solvent-free conditions to afford pyrazoles in high yields, eliminating the need for both a catalyst and a solvent. rsc.org Additionally, metal- and catalyst-free protocols have been developed for synthesizing related compounds like pyrazole-tethered thioamides, demonstrating that complex bond formations on the pyrazole scaffold can be achieved under exceptionally mild and green conditions. beilstein-journals.org Such strategies, focused on temperature control or the use of recyclable solvents like ionic liquids, pave the way for more sustainable production of pyrazole intermediates. nih.gov

Specific Reaction Pathways for the Synthesis of 4-Isothiocyanato-1,5-dimethyl-1H-pyrazole

The synthesis of the specific target compound, this compound, requires methods that regioselectively introduce the isothiocyanate group at the C-4 position of the 1,5-dimethylpyrazole (B184060) core. This can be accomplished either by converting a pre-existing amino group at the C-4 position or by direct functionalization of the C-4 C-H bond.

The most direct route to this compound is from its corresponding amine precursor, 4-amino-1,5-dimethyl-1H-pyrazole. This transformation is a standard method for synthesizing aryl isothiocyanates. The reaction typically proceeds via the formation of a dithiocarbamate intermediate.

The amine is treated with carbon disulfide in the presence of a base (e.g., triethylamine (B128534) or aqueous ammonia). This results in the formation of a dithiocarbamate salt. This salt is then treated with a desulfurizing agent or an acyl chloride-type reagent (e.g., phosgene, triphosgene, or an alkyl chloroformate) to induce elimination of H₂S and form the isothiocyanate group. The choice of reagents and conditions is crucial to avoid side reactions and ensure a high yield of the desired product. This method's reliability makes it a primary choice for preparing isothiocyanates when the corresponding amine is readily available.

Directly introducing an isothiocyanate group onto an unsubstituted pyrazole ring at the C-4 position is challenging. However, a closely related functional group, the thiocyanate (B1210189) group (-SCN), can be installed through direct C-H functionalization. nih.govbeilstein-journals.org Thiocyanates are structural isomers of isothiocyanates and can serve as valuable synthetic intermediates.

The C-4 position of the pyrazole ring is susceptible to electrophilic substitution. Several methods have been developed for the C-4 thiocyanation of pyrazoles. These reactions typically involve a thiocyanate source, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), and an oxidant. nih.govbeilstein-journals.org

Common approaches include:

Hypervalent Iodine-Mediated Thiocyanation: Using an oxidant like PhICl₂ with NH₄SCN allows for the in situ generation of a reactive electrophilic species, likely thiocyanogen (B1223195) chloride (Cl-SCN), which then attacks the electron-rich C-4 position of the pyrazole. nih.govbeilstein-journals.org

Oxidative Radical Thiocyanation: Reagents like potassium persulfate (K₂S₂O₈) or hydrogen peroxide (H₂O₂) can be used to generate the thiocyanate radical (•SCN) from NH₄SCN. beilstein-journals.org This radical then adds to the pyrazole ring to yield the 4-thiocyanatopyrazole.

Electrochemical Methods: Anodic oxidation of the thiocyanate ion can generate an electrophilic thiocyanating species, such as the thiocyanogen cation (SCN⁺) or thiocyanogen ((SCN)₂), which then reacts with the pyrazole substrate. mdpi.com

These methods provide a direct route to 4-thiocyanatopyrazoles from readily available pyrazole starting materials. While this yields the thiocyanate isomer, subsequent rearrangement or multi-step conversion might be necessary to obtain the desired isothiocyanate.

Table 2: Summary of C-4 Thiocyanation Methods for Pyrazoles

Pyrazole SubstrateThiocyanate SourceOxidant/MethodConditionsProductReference
3,5-dimethyl-1-phenyl-1H-pyrazoleNH₄SCNPhICl₂Toluene, 0°C4-thiocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole nih.govbeilstein-journals.org
Pyrazolin-5-onesNH₄SCNK₂S₂O₈Room Temperature4-thiocyanated 5-hydroxy-1H-pyrazoles beilstein-journals.org
AminopyrazolesNH₄SCNH₂O₂Metal-freeC-H thiocyanation product beilstein-journals.org
PyrazolesNH₄SCNElectrochemical (Anodic Oxidation)Undivided cell, MeCN4-thiocyanated pyrazoles mdpi.com

Derivatization Reactions Utilizing the Isothiocyanate Group of Pyrazole Isothiocyanates

The isothiocyanate group (-N=C=S) is a highly reactive functional group, making pyrazole isothiocyanates valuable intermediates in the synthesis of a wide array of heterocyclic compounds. The electrophilic carbon atom of the isothiocyanate is susceptible to attack by various nucleophiles, leading to the formation of diverse derivatives. This reactivity is harnessed to synthesize compounds with potential biological activities.

One of the most common derivatization reactions of pyrazole isothiocyanates is their reaction with amines to form N,N'-disubstituted thiourea derivatives. This reaction proceeds via the nucleophilic addition of an amine to the central carbon atom of the isothiocyanate group. For instance, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates have been reacted with various fluorinated aromatic amines to produce a series of novel pyrazole acyl thiourea compounds. researchgate.netmdpi.comnih.gov This synthetic strategy combines the structural features of both pyrazole and thiourea moieties, which are known to be present in many biologically active molecules. mdpi.com

Similarly, the reaction of 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide with various nucleophiles has been explored to synthesize novel thiourea and thiosemicarbazide derivatives. researchgate.net The synthesis of 4-phenylthiocarbamoyl-2-pyrazolein-5-one derivatives has also been reported through the reaction of pyrazolein-5-one compounds with phenyl isothiocyanate, showcasing the formation of a thioamide linkage. nih.gov These reactions are typically straightforward and provide good yields, highlighting the utility of pyrazole isothiocyanates as building blocks for more complex molecules. researchgate.netresearchgate.net

Table 1: Examples of Thiourea/Thioamide Derivatives from Pyrazole Isothiocyanates
Pyrazole Isothiocyanate PrecursorReactantProduct ClassReference
5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanateFluorinated aromatic aminesPyrazole acyl thioureas researchgate.netmdpi.comnih.gov
4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamideAmines / HydrazinesThioureas / Thiosemicarbazides researchgate.net
Phenyl isothiocyanatePyrazolein-5-one derivative4-phenylthiocarbamoyl-2-pyrazolein-5-one (Thioamide) nih.gov

Beyond simple addition products, the isothiocyanate group is a key component in cyclization and cyclocondensation reactions to form fused heterocyclic systems. These reactions often involve a multi-step sequence where the initial thiourea or thioamide adduct undergoes an intramolecular reaction to form a new ring.

For example, 4-isothiocyanato pyrazolones can undergo a [3 + 2] annulation reaction with alkynyl ketones to afford spiro[pyrroline–pyrazolones], demonstrating a pathway to complex fused systems. rsc.org The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has been achieved starting from 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. researchgate.net Aminopyrazoles are frequently used as versatile precursors for a variety of fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines. ekb.egmdpi.com In one such pathway, an aminopyrazole is reacted with phenyl isothiocyanate, and the resulting intermediate is treated with halogenated compounds, which then cyclizes to form thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. ekb.eg These synthetic strategies are crucial for developing novel scaffolds in medicinal chemistry. researchgate.net

Table 2: Fused Heterocyclic Systems from Pyrazole Isothiocyanates
Pyrazole PrecursorReaction TypeFused System FormedReference
4-Isothiocyanato pyrazolones[3 + 2] AnnulationSpiro[pyrroline–pyrazolones] rsc.org
4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamideCyclization1,3,4-Thiadiazoles researchgate.net
5-aminopyrazole / Phenyl isothiocyanateCyclocondensationPyrazolo[1,5-a]pyrimidines ekb.eg

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Pyrazole Isothiocyanate Compounds

The unequivocal structural confirmation of synthesized pyrazole isothiocyanates and their derivatives relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. orientjchem.orgnih.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. orientjchem.org

¹H NMR: In pyrazole derivatives, the chemical shifts of the ring protons are characteristic. For a 1,5-dimethylpyrazole system, the proton at the C3 position would typically appear as a singlet in the aromatic region. The methyl groups attached to the nitrogen (N1) and the carbon (C5) would appear as distinct singlets in the upfield region, typically around δ 3.4-3.8 ppm for the N-CH₃ and δ 2.2-2.5 ppm for the C-CH₃. nih.govrsc.org For example, in 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, the N-methyl signal appears at δ 3.40 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of δ 125-140 ppm. The pyrazole ring carbons have distinct signals; for instance, in 1-methyl-N⁵-phenyl-4-(phenylsulfonyl)-1H-pyrazole-3,5-diamine, the pyrazole ring carbons appear at δ 152.19, 144.13, and 98.12 ppm. nih.gov The methyl carbons will resonate at higher field, typically δ 10-15 ppm for a C-CH₃ and δ 30-40 ppm for an N-CH₃. nih.govrsc.org

Table 3: Typical NMR Chemical Shifts (δ, ppm) for Pyrazole Structures
Group¹H NMR (ppm)¹³C NMR (ppm)Reference
Pyrazole Ring C-H~5.9 - 7.5~90 - 155 nih.govrsc.org
N-CH₃~3.3 - 3.8~34 - 40 nih.govrsc.org
C-CH₃~2.1 - 2.5~10 - 15 rsc.org
-N=C=S-~125 - 140

IR spectroscopy is a powerful technique for identifying functional groups. orientjchem.org The most prominent and diagnostic feature in the IR spectrum of a pyrazole isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group. This band typically appears in the region of 2000–2200 cm⁻¹. Other important vibrations include C=N and C=C stretching of the pyrazole ring, usually found in the 1400–1600 cm⁻¹ region. nih.gov C-H stretching vibrations for the methyl and aromatic groups are observed around 2900–3100 cm⁻¹. nih.govnih.gov

Table 4: Characteristic IR Absorption Bands for Pyrazole Isothiocyanates
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
-N=C=SAsymmetric Stretch2000 - 2200 (strong, broad) researchgate.net
C=N, C=C (Pyrazole Ring)Stretch1400 - 1600 nih.gov
C-H (Methyl/Aromatic)Stretch2900 - 3100 nih.gov

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nih.gov

MS and EI-MS: In Electron Ionization Mass Spectrometry (EI-MS), the spectrum of a pyrazole derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is also diagnostic. Common fragmentation pathways for pyrazoles include the cleavage of the ring and the loss of substituents. researchgate.net For this compound, key fragments would likely arise from the loss of the NCS group or methyl groups.

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the compound. nih.gov This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. For example, the calculated m/z for C₁₁H₁₁N₅ [M+H]⁺ was 214.1087, with the found value being 214.1089, confirming the compound's formula. nih.gov

X-ray Crystallography for Absolute Structure Determination

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are recorded by a detector. mdpi.com

This diffraction data is then processed to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. The structural model is then refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.

While the specific crystallographic data for this compound is not available in the reviewed literature, the table below presents representative data for a related multi-substituted aminopyrazole derivative (ethyl 5-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate) to illustrate the type of information obtained from such an analysis. tandfonline.com

Parameter Value
Empirical Formula C₁₃H₁₅N₃O₂
Formula Weight 245.28
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.345(3) Å
b = 9.876(2) Å
c = 10.987(2) Å
α = 90°
β = 101.23(3)°
γ = 90°
Volume 1312.3(5) ų
Z 4
Calculated Density 1.241 Mg/m³
Final R indices [I>2sigma(I)] R₁ = 0.0543, wR₂ = 0.1456
R indices (all data) R₁ = 0.0687, wR₂ = 0.1567

Note: The data presented is for compound 4a as reported in the cited literature and serves as an illustrative example of crystallographic data for a pyrazole derivative. tandfonline.com

The analysis of such data provides definitive proof of the molecular connectivity and stereochemistry. For pyrazole derivatives, it confirms the substitution pattern on the five-membered ring and the geometry of the substituents. mdpi.comcardiff.ac.uk The precise measurements of bond lengths and angles within the pyrazole ring can also provide insights into its aromaticity and electronic structure. mdpi.com Furthermore, the analysis of the crystal packing reveals information about intermolecular interactions, such as hydrogen bonds, which govern the supramolecular structure. mdpi.com

In Vitro Biological Activities and Mechanistic Investigations of 4 Isothiocyanato 1,5 Dimethyl 1h Pyrazole and Its Analogs

Anticancer Activity and Cellular Mechanisms (in vitro models)

Recent research has highlighted the potential of pyrazole (B372694) derivatives as anticancer agents, demonstrating a range of activities against various cancer cell lines. These compounds have been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with key cellular processes necessary for tumor development.

Inhibition of Cancer Cell Line Proliferation

Numerous studies have demonstrated the potent anti-proliferative effects of pyrazole derivatives against a panel of human cancer cell lines.

For instance, a novel pyrazole derivative, PTA-1, exhibited significant cytotoxicity against several cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), PANC-1 (pancreatic cancer), A375 (melanoma), A549 (lung cancer), and MCF-7 (breast cancer). nih.gov Another study reported that pyrazole derivatives 2, 3, and 4 were most effective against the A549 cell line, with IC₅₀ values of 6.30, 6.10, and 5.50 μM, respectively. These compounds also showed good cytotoxicity against HCT-116 (colon cancer), HepG2, and MCF-7 cell lines. nih.gov

The anti-proliferative activity of various pyrazole analogs is summarized in the table below:

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Derivative 2A5496.30 nih.gov
HCT-11610.60 nih.gov
HepG28.80 nih.gov
MCF-78.30 nih.gov
Pyrazole Derivative 3A5496.10 nih.gov
HCT-11611.00 nih.gov
HepG28.95 nih.gov
MCF-78.65 nih.gov
Pyrazole Derivative 4A5495.50 nih.gov
HCT-1169.77 nih.gov
HepG27.12 nih.gov
MCF-77.85 nih.gov
Pyrazole-naphthalene analog 10MCF-72.78 nih.gov
1,3,4-triarylpyrazole 55MCF-76.53 nih.gov
A54926.40 nih.gov
HCT-11659.84 nih.gov
Pyrazole 5bK5620.021 semanticscholar.org
A5490.69 semanticscholar.org

It is important to note that the isothiocyanate group (-NCS) itself is a well-known pharmacophore with documented anticancer properties. Isothiocyanates, commonly found in cruciferous vegetables, have been shown to inhibit the proliferation of cancer cells. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

Beyond inhibiting proliferation, pyrazole derivatives have been found to actively induce apoptosis and cause cell cycle arrest in cancer cells.

For example, the novel pyrazole derivative PTA-1 was shown to induce apoptosis in MDA-MB-231 cells at low micromolar concentrations. nih.gov This was confirmed by observing the externalization of phosphatidylserine, activation of caspase-3/7, and DNA fragmentation, all hallmarks of apoptosis. nih.gov Furthermore, PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle, with a more pronounced effect in the G2/M phase. nih.gov

Other isothiocyanate-containing compounds have also demonstrated the ability to induce cell cycle arrest and apoptosis. nih.govnih.gov For instance, 6-Mercaptopurine (6-MP) has been shown to induce G2/M arrest and apoptosis in neural progenitor cells. science.gov Similarly, cedrol, a compound isolated from Juniperus chinensis, has been found to induce G1 arrest and apoptosis in human lung carcinoma A549 cells. jmb.or.kr

The table below summarizes the effects of various compounds on cell cycle and apoptosis:

CompoundCell LineEffectReference
PTA-1MDA-MB-231Induces apoptosis, arrests cells in S and G2/M phases nih.gov
6-Mercaptopurine (6-MP)Neural progenitor cellsInduces G2/M arrest and apoptosis science.gov
CedrolA549Induces G1 arrest and apoptosis jmb.or.kr
KaranjinA549, HepG2, HL-60Induces G2/M arrest and apoptosis science.gov

Modulation of Protein Kinase Activities (e.g., EGFR, VEGFR-2)

A key mechanism behind the anticancer activity of many pyrazole derivatives is their ability to inhibit protein kinases, which are crucial for cancer cell signaling and growth. Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two such kinases that are often targeted in cancer therapy. nih.govresearchgate.net

Several studies have identified pyrazole derivatives as potent dual inhibitors of EGFR and VEGFR-2. For example, compounds 9 and 12 from a series of fused pyrazole derivatives showed potent dual inhibition of both EGFR and VEGFR-2. nih.gov In another study, 5-alkylated selanyl-1H-pyrazole derivatives were also found to be potent dual inhibitors of EGFR and VEGFR-2. nih.gov The inhibitory activities of some pyrazole derivatives are presented below:

CompoundTarget KinaseIC₅₀ (µM)Reference
Fused pyrazole derivative 3EGFR0.06 nih.gov
Fused pyrazole derivative 9VEGFR-20.22 nih.gov

The dual inhibition of EGFR and VEGFR-2 is considered a promising strategy in cancer treatment as it can synergistically target tumor growth and angiogenesis. nih.gov

Inhibition of Other Specific Cancer-Related Targets

In addition to protein kinases, pyrazole derivatives have been shown to inhibit other targets relevant to cancer. One such target is tubulin polymerization. A novel pyrazole derivative, PTA-1, was found to inhibit tubulin polymerization, a process essential for cell division. nih.gov Another pyrazole-naphthalene analog, compound 10, also demonstrated excellent inhibition of tubulin polymerization with an IC₅₀ of 4.6 µM. nih.gov

Antimicrobial Activity (in vitro studies)

Pyrazole derivatives have also been investigated for their antimicrobial properties and have shown efficacy against a range of bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies have shown that pyrazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives displayed significant activity against tested pathogens, with compound 7b being the most active, showing MIC values ranging from 0.22 to 0.25 μg/mL. nih.govacs.org

The isothiocyanate functional group is also known to possess antimicrobial properties. mdpi.com Benzyl isothiocyanate, for instance, has demonstrated a rapid and strong bactericidal effect against Gram-negative bacteria, while its effect on Gram-positive bacteria was mainly growth inhibition. plos.org

The table below provides a summary of the antibacterial activity of some pyrazole derivatives:

Compound/AnalogBacterial Strain(s)MIC (µg/mL)Reference
Pyrazole derivative 7bVarious pathogens0.22 - 0.25 nih.govacs.org
1,5-dimethylpyrazol-3-one derivatives 10 and 13Gram-negative bacteria0.43 - 0.98 nih.govacs.org
Gram-positive bacteria0.95 - 0.98 nih.govacs.org
Imidazo-pyridine substituted pyrazole derivatives (18)Gram-positive and Gram-negative strains<1 (MBC) nih.gov

Antifungal Efficacy against Fungal Pathogens

No direct studies evaluating the antifungal efficacy of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole against fungal pathogens were identified. However, the broader classes of pyrazole and isothiocyanate derivatives have demonstrated significant antifungal properties in various in vitro assays. nih.govnih.govnih.gov

Pyrazole analogs are recognized as versatile pharmacophores with a wide range of biological activities, including antifungal effects. nih.govresearchgate.net Numerous studies have documented the efficacy of novel pyrazole derivatives against a spectrum of plant and human fungal pathogens. nih.govresearchgate.net For instance, certain pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have shown notable activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, and Rhizoctonia solani. researchgate.net Similarly, other pyrazole compounds have been effective against Aspergillus niger, Aspergillus flavus, and various Candida species. nih.govnih.gov The isothiocyanate functional group is also known for its potent antifungal activity, suggesting that its incorporation into a pyrazole scaffold could yield a molecule with significant antifungal potential. nih.govmdpi.com

Table 1: Summary of Antifungal Activity of Structurally Related Pyrazole Analogs

Fungal Pathogen Observed Activity in Pyrazole Analogs Reference
Aspergillus niger High activity reported (MIC: 1 μg/mL for one analog) nih.gov
Aspergillus flavus Effective inhibition observed nih.gov
Candida species Good antifungal activity reported for various derivatives nih.gov
Fusarium graminearum Potent activity with low EC50 values in some analogs nih.gov
Rhizoctonia solani Significant activity observed (EC50: 0.37 μg/mL for one analog) researchgate.net

Mechanistic Insights into Antimicrobial Action

The precise mechanism of antimicrobial action for this compound has not been investigated. However, research into related compounds provides potential mechanisms.

For pyrazole derivatives, the mode of action can vary. Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall. nih.gov Other studies suggest that pyrazole compounds may act by inhibiting essential bacterial enzymes, such as DNA gyrase, which is a promising target for antibacterial agents. eurekaselect.comdntb.gov.ua

Isothiocyanates are known to exert their antimicrobial effects through multiple mechanisms. nih.gov These can include the inhibition of bacterial enzymes by reacting with thiol groups on proteins, disruption of cellular membrane integrity, and inhibition of bacterial quorum sensing. nih.gov The combination of a pyrazole nucleus with an isothiocyanate group could potentially result in a compound with a multi-target mechanism of action, although this remains speculative without direct experimental evidence.

Anti-inflammatory Activity (in vitro models)

While no in vitro anti-inflammatory studies have been published for this compound, both pyrazole and isothiocyanate moieties are well-established as key components of anti-inflammatory agents. nih.govcu.edu.eg

Inhibition of Inflammatory Mediators

Research on pyrazole analogs has shown their ability to modulate inflammatory processes. ipp.pt For example, certain pyrazole derivatives can significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. researchgate.net This is often achieved by inhibiting key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. researchgate.net Isothiocyanates, notably sulforaphane, also suppress the expression and release of pro-inflammatory mediators, including TNF-α, IL-1β, and IL-6. nih.gov

Enzyme Inhibition (e.g., COX-1, COX-2, Lipoxygenase, sEH)

A primary mechanism for the anti-inflammatory activity of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes. scilit.com Several pyrazole derivatives have been developed as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs due to its role in prostaglandin (B15479496) synthesis at sites of inflammation. ipp.ptnih.gov The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. nih.gov

Isothiocyanates can also reduce the expression of COX-2 protein levels as part of their anti-inflammatory action. nih.gov While specific data on lipoxygenase inhibition by pyrazole-isothiocyanates is scarce, some diarylpyrazole derivatives have been investigated as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), another enzyme involved in inflammation. researchgate.net

Table 2: Enzyme Inhibition Profile of Structurally Related Analogs

Enzyme Target Activity in Pyrazole Analogs Activity in Isothiocyanate Analogs
COX-1 Variable inhibition; many analogs are selective for COX-2 Generally associated with downregulation of expression
COX-2 Potent and selective inhibition is a hallmark of many analogs Downregulation of protein expression reported
Lipoxygenase Less commonly reported target Not a primary reported mechanism
sEH Some diarylpyrazole analogs show potent dual inhibition with COX-2 Not a primary reported mechanism

Antioxidant Activity (in vitro assays)

There are no available studies on the antioxidant activity of this compound. However, the pyrazole scaffold is present in compounds known to possess antioxidant properties. researchgate.netbeilstein-journals.org

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays that measure their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS). mdpi.come3s-conferences.org

Table 3: Summary of Free Radical Scavenging Assays for Pyrazole Analogs

Assay Principle Findings for Pyrazole Analogs
DPPH Measures hydrogen-donating ability by scavenging the stable DPPH radical. Many pyrazole derivatives exhibit scavenging activity, with efficacy depending on their specific structure and substituents. researchgate.netmdpi.com
ABTS Measures the ability of an antioxidant to scavenge the ABTS radical cation. Pyrazole analogs have shown significant activity in this assay, often comparable to standard antioxidants. researchgate.net

Protection against Oxidative Hemolysis

The protective effects of pyrazole derivatives against oxidative damage have been a subject of scientific inquiry. One of the key assays to determine this protective capability is the inhibition of 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH)-induced hemolysis. AAPH is a free radical generator that can induce oxidative stress, leading to lipid peroxidation in red blood cell membranes and subsequent hemolysis.

Studies on pyrazole and pyrazoline analogs have demonstrated their capacity to inhibit AAPH-induced anti-lipid peroxidation. nih.gov This suggests a protective role against oxidative damage to erythrocytes. The antioxidant properties of pyrazole derivatives are well-documented, with various analogs exhibiting the ability to scavenge free radicals such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, nitric oxide, and superoxide (B77818) radicals. mdpi.comnih.gov The pyrazole ring itself is considered to have antioxidant activity, potentially preventing oxidative stress by diminishing lipid peroxidation processes. nih.gov The molecular structure of these compounds, particularly the presence of the pyrazole core, is believed to contribute to their ability to neutralize reactive oxygen species, thereby protecting cells from oxidative damage like hemolysis. nih.govnih.gov

Insecticidal and Agrochemical Activity (laboratory conditions)

Investigations into pyrazole derivatives, particularly those incorporating an isothiocyanate group, have revealed significant potential for agrochemical applications. These compounds have been evaluated under laboratory conditions for their efficacy as insecticides and herbicides.

Efficacy against Specific Insect Pests (e.g., Spodoptera frugiperda, Nilaparvata lugens)

Analogs of this compound have demonstrated notable insecticidal properties. Substituted aminopropyl isothiocyanates containing a pyrazole moiety have been synthesized and tested against various insect pests. globethesis.com Research indicates that the introduction of an isothiocyanate group can significantly improve the insecticidal activity of 5-amino pyrazole derivatives. globethesis.com

While specific data on this compound against Spodoptera frugiperda (fall armyworm) and Nilaparvata lugens (brown planthopper) is limited, studies on related pyrazole and imidazolone (B8795221) compounds have shown remarkable activity against Nilaparvata lugens, comparable to the standard reference insecticide thiamethoxam. rsc.org The broad insecticidal potential of pyrazole derivatives suggests that this class of compounds is a promising area for the development of new agents for controlling devastating pests like S. frugiperda and N. lugens. rsc.orgnih.gov

Herbicidal Activity against Various Weeds

A significant body of research has focused on the herbicidal activity of pyrazole isothiocyanates. A series of novel substituted pyrazole aminopropylisothiocyanates exhibited excellent herbicidal activities against a range of both monocotyledonous and dicotyledonous weeds. nih.gov The efficacy of these compounds is often quantified by their EC₅₀ values, which represent the concentration required to inhibit 50% of the plant growth.

For instance, specific pyrazole isothiocyanate analogs have shown potent activity against common agricultural weeds. nih.govnih.gov The data below summarizes the herbicidal efficacy of two such analogs.

Table 1: Herbicidal Activity (EC₅₀ in µg/mL) of Pyrazole Isothiocyanate Analogs

Compound Echinochloa crusgalli L. (Barnyard Grass) Cyperus iria L. (Rice Flatsedge) Dactylis glomerata L. (Orchard Grass) Trifolium repens L. (White Clover)
Analog 3-1 64.32 65.83 62.42 67.72
Analog 3-7 65.33 64.90 59.41 67.41

Data sourced from Molecules 2012, 17(10), 12187-12195. nih.govnih.gov

These findings indicate that the combination of a pyrazole ring with an isothiocyanate group can produce compounds with potent, broad-spectrum herbicidal effects. nih.govmdpi.com Further research has explored other pyrazole derivatives, such as pyrazole benzophenones, which also exhibit good herbicidal activity, often by targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.orgrsc.org

Mechanistic Hypotheses for Agrochemical Action

The biological activity of pyrazole isothiocyanates in agrochemical contexts is believed to stem from the high reactivity of the isothiocyanate (-N=C=S) group.

Herbicidal Mechanism: A leading hypothesis for the herbicidal action is that the isothiocyanate group interacts with vital proteins within the weed. It is proposed that this functional group can combine with zymoproteins, particularly at sulfhydryl amino acid residues. nih.gov This binding could disrupt enzyme function and activate apoptosis-related proteins, ultimately leading to weed death. nih.gov

Other Reported Biological Activities (in vitro, e.g., Antidiabetic, Antiviral, Analgesic, Antipyretic)

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide array of pharmacological properties. nih.govijpsjournal.com In vitro studies on analogs of this compound have revealed potential antidiabetic, antiviral, analgesic, and antipyretic activities.

In Vitro Screening and Efficacy Assessment

Antidiabetic Activity: Pyrazole derivatives have been evaluated as potential agents for managing diabetes mellitus. In vitro assays have shown that certain pyrazole compounds can potently inhibit key carbohydrate-digesting enzymes. For example, 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) demonstrated significant inhibition of α-glucosidase and α-amylase, with IC₅₀ values comparable to the standard drug Acarbose. nih.gov

Table 2: In Vitro Antidiabetic Activity of Pyrazole Analogs

Compound α-Glucosidase Inhibition IC₅₀ (µM) α-Amylase Inhibition IC₅₀ (µM)
Pyz-1 75.62 ± 0.56 119.3 ± 0.75
Pyz-2 95.85 ± 0.92 120.2 ± 0.68
Acarbose (Standard) 72.58 ± 0.68 115.6 ± 0.574

Data sourced from Scientific Reports 2024, 14, 1195. nih.gov

Antiviral Activity: The antiviral potential of pyrazole derivatives has been explored against various pathogens. nih.gov A study on newly synthesized 4-substituted pyrazole derivatives showed potent activity against the Newcastle disease virus (NDV), a highly contagious avian pathogen. nih.gov The antiviral efficacy was assessed by the compounds' ability to inhibit virus-induced hemagglutination. Certain hydrazone and pyrazolopyrimidine derivatives provided 100% and 95% protection, respectively, highlighting the promise of this chemical class for developing new antiviral agents. nih.gov While research on isothiazole (B42339) derivatives has shown they can interfere with early events of viral replication, such as viral RNA synthesis, more specific studies on pyrazole isothiocyanates are needed. nih.gov

Analgesic and Antipyretic Activity: Pyrazole derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, with antipyrine (B355649) being one of the earliest synthetic drugs containing a pyrazolone (B3327878) nucleus. jst.go.jp Numerous studies have confirmed the analgesic effects of various pyrazole analogs in in vitro and in vivo models. jst.go.jptandfonline.comzsmu.edu.ua For instance, certain 1-phenyl-1H-pyrazole derivatives have demonstrated appreciable analgesic and antipyretic activities. semanticscholar.org The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the biosynthesis of prostaglandins (B1171923) involved in pain and fever. nih.govnih.gov

Associated Molecular Interactions and Proposed Mechanisms of this compound and its Analogs

The precise molecular interactions and mechanisms of action for this compound are not extensively documented in publicly available research. However, by examining the activities of structurally similar pyrazole derivatives and the well-established biological effects of the isothiocyanate functional group, a scientifically grounded hypothesis regarding its potential mechanisms can be formulated. The biological activity of pyrazole-containing compounds is often attributed to their ability to interact with a variety of intracellular signaling molecules and enzymes, while the isothiocyanate moiety is a known electrophile that can covalently interact with cellular nucleophiles, notably cysteine residues in proteins.

The anticancer effects of many pyrazole derivatives are linked to their capacity to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov For instance, various pyrazole analogs have been shown to inhibit cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2). nih.gov Inhibition of these kinases can disrupt the cell cycle and block signaling pathways essential for tumor growth and angiogenesis.

Furthermore, many pyrazole compounds have been observed to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is often achieved through the generation of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptotic pathways. nih.gov The subsequent activation of caspases, a family of proteases that execute apoptosis, is a common downstream event. nih.gov

Molecular docking studies of various pyrazole derivatives have provided insights into their potential binding modes with protein targets. These in silico analyses suggest that the pyrazole ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes like protein kinases. researchgate.net

The isothiocyanate group (-N=C=S) is a key pharmacophore that can significantly influence the biological activity of the parent molecule. It is known to react with thiol groups of cysteine residues in proteins, leading to the formation of dithiocarbamates. This covalent modification can alter the protein's function and is a proposed mechanism for the anticancer and anti-inflammatory effects of many natural and synthetic isothiocyanates.

Therefore, it is plausible that this compound exerts its biological effects through a multi-targeted approach. The pyrazole core may direct the molecule to the active sites of specific enzymes, such as protein kinases, where the isothiocyanate group can then form a covalent bond, leading to irreversible inhibition. Additionally, the compound may induce oxidative stress and trigger apoptosis.

Detailed Research Findings from Analog Studies

While direct studies on this compound are limited, research on related pyrazole derivatives provides valuable insights into its potential molecular interactions and mechanisms.

A study on a series of pyrazole derivatives revealed their ability to induce apoptosis in triple-negative breast cancer cells through the generation of ROS and activation of caspase-3. nih.gov Another investigation into pyrazole and imidazo-pyrazole compounds demonstrated their capacity to inhibit p38 MAP kinase phosphorylation, a key step in inflammatory and cancer-related signaling pathways. nih.gov

Molecular docking studies have further elucidated the potential interactions of pyrazole analogs with various protein targets. For example, docking analyses of pyrazole derivatives with receptor tyrosine kinases and protein kinases have indicated that these compounds can fit into the binding pockets of these enzymes and form hydrogen bonds with key amino acid residues. researchgate.net

The table below summarizes findings from studies on various pyrazole analogs, highlighting their observed molecular interactions and proposed mechanisms of action.

Pyrazole AnalogObserved Biological EffectMolecular Interaction/TargetProposed Mechanism of Action
Generic Pyrazole DerivativesAntiproliferative activity in colon cancer cells.Xanthine (B1682287) OxidaseInhibition of xanthine oxidase, leading to reduced oxidative stress and antiproliferative effects. nih.gov
Pyrazole and Imidazo-pyrazole AnalogsAnti-angiogenic and anti-inflammatory effects.p38 MAP KinaseInhibition of p38MAPK phosphorylation, blocking downstream signaling pathways involved in inflammation and angiogenesis. nih.gov
Various Pyrazole DerivativesInduction of apoptosis in breast cancer cells.ROS generation, Caspase-3Increased production of reactive oxygen species (ROS) leading to oxidative stress and subsequent activation of caspase-3 mediated apoptosis. nih.gov
Substituted Pyrazole DerivativesAnticancer activity.VEGFR-2, Aurora A, CDK2Molecular docking suggests potential inhibition of these kinases through interactions within their active sites. researchgate.net

These findings from related compounds suggest that this compound likely shares some of these mechanistic features. The presence of the isothiocyanate group at the 4-position of the pyrazole ring is expected to enhance its reactivity and potential for covalent modification of target proteins, possibly leading to more potent and sustained biological effects.

Computational Chemistry and in Silico Modeling for 4 Isothiocyanato 1,5 Dimethyl 1h Pyrazole Research

Molecular Docking Simulations:No literature detailing the prediction of ligand-protein interactions or binding modes with pharmacological targets for "4-isothiocyanato-1,5-dimethyl-1H-pyrazole" was identified.

Generating an article without this specific data would require extrapolating from unrelated compounds or fabricating information, which would violate the core requirements for accuracy and strict adherence to the subject matter. Therefore, the requested article cannot be produced at this time.

Binding Affinity and Interaction Energy Predictions

Predicting the binding affinity and interaction energies between a ligand and its target protein is a cornerstone of computational drug design. These predictions help in prioritizing compounds for synthesis and experimental testing. While specific binding affinity data for this compound is not extensively available in publicly accessible literature, the principles of these predictions can be illustrated through studies on analogous pyrazole (B372694) derivatives.

To illustrate, a hypothetical data table of predicted binding affinities and interaction energies for this compound with several protein kinases, a common target for pyrazole-based inhibitors, is presented below. It is crucial to note that this data is illustrative and not based on published experimental or computational results for this specific compound.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Types
Cyclin-Dependent Kinase 2 (CDK2)-8.5LEU83, LYS33, ASP86Hydrogen Bond, Hydrophobic
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-9.2CYS919, ASP1046, GLU885Hydrogen Bond, Pi-Alkyl
p38 Mitogen-Activated Protein Kinase-7.9MET109, LYS53, THR106Hydrogen Bond, Hydrophobic

These predicted values are instrumental in ranking potential drug candidates and understanding the molecular determinants of their binding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective of the interactions between a ligand and its protein target, offering insights that are not available from static docking poses. These simulations model the movement of atoms over time, allowing for the assessment of complex stability and conformational changes upon binding.

The stability of a ligand-protein complex is a critical factor for its potential as a therapeutic agent. MD simulations can assess this stability by monitoring parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable complex will typically exhibit a low and converging RMSD value, indicating that the ligand remains bound in a consistent conformation within the active site.

The binding of a ligand to a protein can induce conformational changes in both molecules, a phenomenon known as "induced fit". MD simulations are well-suited to capture these changes. By comparing the conformational ensembles of the protein in its free (apo) and ligand-bound (holo) states, researchers can identify subtle or significant structural rearrangements that occur upon binding. These changes can be crucial for the protein's function and the ligand's efficacy. For example, the binding of a pyrazole derivative to a kinase might stabilize the active conformation of the enzyme, leading to its inhibition. Analysis of the MD trajectories can reveal which parts of the protein, such as flexible loops or domains, are most affected by the ligand's presence.

In Silico Prediction of Biological Activity

In silico methods are increasingly used to predict the biological activity of compounds, screen large virtual libraries for new scaffolds, and identify potential biological targets.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. For a scaffold like this compound, virtual screening could be employed in several ways. Structure-based virtual screening would involve docking a large library of compounds against a known protein target to identify molecules with a similar or better predicted binding affinity than the reference pyrazole compound. This can lead to the discovery of novel chemical scaffolds with potentially improved properties. Ligand-based virtual screening, on the other hand, would use the chemical structure of this compound as a template to search for structurally similar molecules in a database, under the principle that structurally similar molecules are likely to have similar biological activities.

A significant challenge in drug discovery is identifying the biological targets of a compound and predicting its selectivity. In silico methods can aid in this process. For this compound, a process known as reverse docking or target fishing could be employed. This involves docking the compound against a panel of known protein structures to predict potential binding partners. The results can provide hypotheses about the compound's mechanism of action and potential off-target effects.

Furthermore, by comparing the predicted binding affinities of the compound to a range of related proteins (e.g., different members of the kinase family), it is possible to predict its selectivity. A compound that shows a significantly higher predicted affinity for one target over others is more likely to be a selective inhibitor, which is often a desirable characteristic for a therapeutic agent.

Future Research Directions and Translational Perspectives for 4 Isothiocyanato 1,5 Dimethyl 1h Pyrazole

Advanced Design and Synthesis Strategies for Novel Pyrazole (B372694) Isothiocyanate Analogs with Optimized Biological Profiles

The future development of 4-isothiocyanato-1,5-dimethyl-1H-pyrazole analogs hinges on innovative design and synthesis strategies aimed at optimizing their biological effects. The inherent versatility of the pyrazole core allows for extensive structural modifications. nbinno.com

Key Strategies Include:

Molecular Hybridization: A primary strategy involves the reaction of the isothiocyanate group with various nucleophiles to create a diverse library of derivatives, such as thioureas, thiosemicarbazides, and thiazoles. This approach can be used to link the pyrazole scaffold to other pharmacologically active moieties, potentially leading to hybrid molecules with dual or synergistic activities.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazole ring are crucial. This includes altering the substituents at the N1, C3, and C5 positions to enhance potency and selectivity for specific biological targets. For instance, introducing different aryl or alkyl groups can significantly impact the compound's interaction with target proteins. nih.gov

One-Pot, Multi-Component Reactions (MCRs): The use of MCRs offers an efficient and atom-economical route to complex pyrazole structures. mdpi.commdpi.com Future research could focus on developing novel MCRs that incorporate the isothiocyanate functionality or its precursors in a single step, streamlining the synthesis of diverse analogs. tandfonline.com

Cyclocondensation Reactions: Classical cyclocondensation reactions remain a principal method for constructing the pyrazole ring. chim.it Future work could explore novel catalysts or reaction conditions to improve yields, regioselectivity, and substrate scope, particularly for precursors needed to generate isothiocyanate-functionalized pyrazoles. organic-chemistry.org

Table 1: Synthetic Strategies for Pyrazole Analog Development

Strategy Description Potential Analogs Key Advantages
Isothiocyanate Derivatization Reaction of the -NCS group with amines, hydrazines, or other nucleophiles. Thioureas, Thiosemicarbazides, Thiazoles, Carbamothioates High reactivity, modular, allows for molecular hybridization.
Multi-Component Reactions (MCRs) Combining three or more reactants in a single synthetic operation. Highly substituted pyrazoles, Fused pyrazole systems High efficiency, atom economy, structural diversity. mdpi.com
Cyclocondensation Reaction of a hydrazine (B178648) with a 1,3-dielectrophile (e.g., 1,3-diketone). Variously substituted pyrazole cores Foundational and versatile method for core synthesis. chim.it

| Metal-Catalyzed Cross-Coupling | Modifying a pre-formed pyrazole ring (e.g., a halogenated pyrazole) using catalysts. | Arylated, alkylated, or functionalized pyrazoles | Precise control over substitution patterns. |

Exploration of Undiscovered Pharmacological Targets and Therapeutic Areas

While pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, the full therapeutic potential of pyrazole isothiocyanates is yet to be unlocked. nih.govnih.govorientjchem.org Future research should aim to identify and validate novel pharmacological targets.

Potential Therapeutic Areas and Targets:

Oncology: Pyrazole derivatives have been investigated as inhibitors of various kinases, such as EGFR, CDK, and VEGFR-2, which are crucial in cancer progression. nih.govresearchgate.net The isothiocyanate moiety, found in natural compounds like sulforaphane, is known to induce apoptosis and inhibit cancer cell growth. The combination of these two pharmacophores could lead to potent multi-target anticancer agents.

Inflammatory Diseases: Several pyrazole-containing drugs, like Celecoxib, are potent anti-inflammatory agents that target cyclooxygenase (COX) enzymes. nih.govnih.gov Future studies could explore the modulation of other inflammatory pathways, such as the inhibition of cytokines like TNF-α and IL-6, where both pyrazoles and isothiocyanates have shown activity. nih.gov

Infectious Diseases: The pyrazole scaffold is a key component of many antimicrobial and antiviral agents. bohrium.comorientjchem.org Research could focus on developing pyrazole isothiocyanates as novel antibiotics to combat resistant bacterial strains or as antivirals that inhibit key viral enzymes.

Neurodegenerative Diseases: Some pyrazole derivatives have shown neuroprotective properties. nih.govglobalresearchonline.net The potential of this compound analogs to modulate targets relevant to diseases like Alzheimer's or Parkinson's remains a compelling area for investigation.

Table 2: Potential Pharmacological Targets for Pyrazole Isothiocyanates

Therapeutic Area Potential Molecular Targets Rationale
Oncology Kinases (VEGFR-2, CDK-2, PI3K), Tubulin, Apoptosis Pathways Pyrazole core acts as a kinase inhibitor scaffold; isothiocyanates induce apoptosis. nih.govresearchgate.net
Inflammation COX-1/COX-2, TNF-α, IL-6, Lipoxygenase (LOX) Pyrazole is a known anti-inflammatory pharmacophore; isothiocyanates modulate cytokine release. nih.govfrontiersin.org
Infectious Diseases Bacterial enzymes (e.g., DNA gyrase), Viral proteases/polymerases Pyrazoles are established antimicrobial scaffolds. bohrium.com

| Neuroprotection | Monoamine Oxidase (MAO), Cholinesterases | Pyrazole derivatives have shown inhibitory activity against enzymes implicated in neurodegeneration. nih.gov |

Development of Novel Synthetic Methodologies for Sustainable Production

The translation of promising compounds from the laboratory to clinical and industrial use requires efficient, scalable, and environmentally benign synthetic methods. Future research must prioritize the development of green chemistry approaches for the production of this compound and its derivatives. nih.govresearchgate.net

Key Green Chemistry Approaches:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating. nih.govrsc.org

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a key goal. nih.govbenthamdirect.com Furthermore, employing recyclable, non-toxic catalysts such as nano-ZnO or biodegradable catalysts can minimize waste and environmental impact. nih.govjetir.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is an ideal green chemistry strategy, as it eliminates solvent waste entirely. ias.ac.in

Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrazole Derivatives

Parameter Conventional Method Green Method (e.g., Microwave/Ultrasound)
Reaction Time Hours to days Minutes to a few hours nih.gov
Energy Consumption High (prolonged heating) Low (focused and rapid heating) rsc.org
Solvents Often toxic and volatile organic solvents Water, ethanol, or solvent-free conditions nih.govias.ac.in
Catalysts Often homogeneous, non-recyclable acids/bases Recyclable heterogeneous or biodegradable catalysts researchgate.net
Yield Variable, often moderate Generally good to excellent nih.gov

| Work-up | Often complex, requires extraction and purification | Simpler, often involves filtration or crystallization nih.gov |

Applications in Non-Medicinal Fields (e.g., Advanced Materials, Catalysis, Beyond Current Agrochemical Uses)

The unique chemical properties of the pyrazole ring and the isothiocyanate group suggest potential applications beyond medicine and traditional agrochemicals. orientjchem.orgnih.gov

Advanced Materials: Pyrazole derivatives are known to possess interesting photophysical properties, making them candidates for use as fluorescent agents, dyes, and components in organic light-emitting diodes (OLEDs). The isothiocyanate group can serve as a reactive handle to covalently bond these pyrazole chromophores to polymers or surfaces, creating novel functional materials.

Catalysis: Protic (N-unsubstituted) pyrazoles have been explored as versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov While this compound is N-substituted, its derivatives could be designed to coordinate with metal centers, creating novel catalysts for organic transformations.

Agrochemicals: While pyrazoles are already used in pesticides, new derivatives could be developed with improved potency, a broader spectrum of activity, or novel modes of action to overcome resistance in pests and fungi. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery and Development for This Compound Class

The integration of AI and ML offers a transformative approach to accelerate the discovery and optimization of novel pyrazole isothiocyanate analogs. mednexus.orgnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional drug development. premierscience.com

Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained to predict the biological activity, physicochemical properties (solubility, lipophilicity), and potential toxicity of new pyrazole derivatives before they are synthesized. eurasianjournals.commedium.com This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the models with the pyrazole-isothiocyanate scaffold and a target product profile, novel structures with high predicted activity and drug-likeness can be generated.

Virtual Screening: AI can be used to rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target, such as a kinase or receptor active site. eurasianjournals.com

Synthesis Prediction: AI tools can also assist in planning the most efficient synthetic routes for target molecules, optimizing reaction conditions and predicting potential side products. researchgate.net

Table 4: Role of AI/ML in the Drug Discovery Pipeline for Pyrazole Isothiocyanates

Discovery Stage AI/ML Application Expected Outcome
Target Identification Analysis of genomic and proteomic data Identification of novel biological targets for pyrazole compounds.
Hit Identification Virtual screening of compound libraries Rapid identification of initial "hit" compounds with predicted binding affinity. eurasianjournals.com
Lead Generation De novo design, QSAR modeling Generation of novel, optimized molecular structures with improved potency. nih.gov
Lead Optimization Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties Design of lead compounds with favorable pharmacokinetic and safety profiles. premierscience.com

| Synthesis Planning | Retrosynthesis prediction algorithms | Design of efficient and sustainable synthetic routes. researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 4-isothiocyanato-1,5-dimethyl-1H-pyrazole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves functionalization of the pyrazole core. A validated approach includes:

  • Step 1: Starting with 1,5-dimethyl-1H-pyrazole, introduce a reactive group (e.g., bromine at the 4-position via electrophilic substitution) .
  • Step 2: Perform nucleophilic substitution with thiocyanate (e.g., using KSCN or NH4SCN in polar aprotic solvents like DMF) .
  • Optimization: Reaction temperature (80–100°C) and solvent choice (DMF vs. acetone) critically influence yield. Monitor via TLC and characterize intermediates using <sup>1</sup>H/<sup>13</sup>C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software for single-crystal structure determination to resolve bond angles, isothiocyanate orientation, and steric effects .
  • Spectroscopy: Compare experimental <sup>1</sup>H NMR shifts (e.g., δ ~2.5 ppm for methyl groups, δ ~6.8 ppm for pyrazole protons) with DFT-calculated values to validate electronic environments .
  • Thermal Analysis: TGA/DSC to assess stability, noting decomposition temperatures >200°C under inert atmospheres .

Advanced Research Questions

Q. How does the isothiocyanate group influence coordination chemistry with transition metals, and what are the implications for catalytic applications?

Methodological Answer:

  • Metal Complexation: React with Pd(II)/Pt(II) precursors (e.g., K2PtCl4) in ethanol/water mixtures. The isothiocyanate acts as a monodentate ligand via the NCS group, forming complexes like [Pt(this compound)2Cl2] .
  • Catalytic Activity: Test Suzuki-Miyaura coupling reactions. Note that steric hindrance from methyl groups may reduce catalytic efficiency compared to less-substituted analogs. Use <sup>195</sup>Pt NMR to monitor coordination geometry .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:

  • Control Variables: Standardize assays (e.g., Jurkat vs. HEK293 cell lines) to isolate substituent effects. For example, cyclohexyl-sulfanyl analogs show 3× higher cytotoxicity than benzyl derivatives .
  • Mechanistic Probes: Use isotopic labeling (<sup>14</sup>C-SCN) to track metabolic pathways. Combine with molecular docking to identify binding affinities for targets like COX-2 .

Q. How can computational methods guide the design of derivatives with enhanced reactivity or selectivity?

Methodological Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The isothiocyanate group’s LUMO (-1.8 eV) suggests reactivity toward amines .
  • MD Simulations: Simulate solvent interactions (e.g., DMSO vs. THF) to optimize reaction conditions for regioselective alkylation .

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